molecular formula C11H10AsNNa2O5S2 B085760 Thiacetarsamide sodium CAS No. 14433-82-0

Thiacetarsamide sodium

Katalognummer B085760
CAS-Nummer: 14433-82-0
Molekulargewicht: 421.2 g/mol
InChI-Schlüssel: AXRWJSAOLNNBNI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Thiacetarsamide sodium is synthesized through a reaction involving p-aminobenzamide, arsenic trioxide, and thioglycollic acid . This process involves Bart reaction/reduction/thiol addition/sodium salt formation .


Molecular Structure Analysis

The molecular formula of Thiacetarsamide sodium is C11H10AsNO5S2.2Na . It has a molecular weight of 421.23 .


Chemical Reactions Analysis

The production of Thiacetarsamide sodium involves a Bart reaction/reduction/thiol addition/sodium salt formation . The reactants in this process are p-aminobenzamide, arsenic trioxide, and thioglycollic acid .


Physical And Chemical Properties Analysis

Thiacetarsamide sodium has a molecular weight of 421.23 . Its molecular formula is C11H10AsNO5S2.2Na .

Wissenschaftliche Forschungsanwendungen

  • Chromatographic Analysis : Thiacetarsamide sodium in solution is a mixture of p-arsenosobenzamide and thiacetarsamide. Liquid chromatographic procedures have been developed to analyze its composition, which is crucial for quality control and understanding its pharmacological properties (Leadbetter & Allen, 1986).

  • Pharmacokinetic Modeling : Electronic spreadsheet programs have been developed to calculate pharmacokinetic values of thiacetarsamide sodium, particularly in the treatment of adult heartworm (Dirofilaria immitis) in dogs. Understanding the drug's kinetics is essential for optimizing dosage and treatment schedules (Holmes, Wilson & Mccall, 1986).

  • Treatment of Filariasis : Thiacetarsamide sodium has been used effectively in eliminating microfilariae from the blood in tamarins, showing its potential as a treatment for filariasis, a parasitic disease caused by filarial worms (Tankersley, Richter & Batson, 1979).

  • Veterinary Applications : It's been used to treat Chronic Fatigue Syndrome in horses, showing complete remission after treatment. Its application in veterinary medicine is notable, especially for its effectiveness and lack of adverse side effects (Tarello, 2001).

  • Complications and Side Effects : Studies have also been done on the complications following thiacetarsamide sodium therapy in dogs with heartworm disease. Understanding these complications is vital for safer application and managing side effects (Hoskins, Hribernik & Kearney, 1985).

  • Drug Reactions : There are cases reported of fixed drug eruption in dogs following thiacetarsamide sodium treatment, highlighting the importance of monitoring for allergic reactions or hypersensitivities (Carrig, 1971).

  • Vascular Effects : The drug has been found to affect vascular responses, particularly in canine pulmonary arteries. Understanding these effects is crucial for anticipating and managing potential complications during treatment (Maksimowich, Williams & Kaiser, 1996).

  • Monitoring Drug Therapy : The use of parasite antigen detection has been explored to monitor the success of thiacetarsamide therapy in dogs infected with Dirofilaria immitis. This approach could lead to improved clinical use and evaluation of new drugs for this infection (Weil, Blair, Ewanciw & Malatesta, 1986).

Safety And Hazards

While specific safety and hazard information for Thiacetarsamide sodium was not found, it’s important to note that it was discontinued in the USA due to the availability of safer alternatives for the treatment of Heartworm Infection in dogs and cats .

Eigenschaften

IUPAC Name

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWJSAOLNNBNI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10AsNNa2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932291
Record name Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiacetarsamide sodium

CAS RN

7681-85-8, 14433-82-0
Record name Thiacetarsamide sodium [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacetarsamide sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIACETARSAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiacetarsamide sodium
Reactant of Route 2
Thiacetarsamide sodium
Reactant of Route 3
Thiacetarsamide sodium
Reactant of Route 4
Thiacetarsamide sodium
Reactant of Route 5
Thiacetarsamide sodium
Reactant of Route 6
Thiacetarsamide sodium

Citations

For This Compound
152
Citations
CH Carlisle, CW Prescott, PJ McCosker… - Australian veterinary …, 1974 - Wiley Online Library
… Arsenic as thiacetarsamide sodium$ is the most commonly used drug for the destruction of … observe possible toxic side effects of thiacetarsamide sodium used at the recommended dose …
Number of citations: 13 onlinelibrary.wiley.com
MG Leadbetter, EH Allen - Journal of liquid chromatography, 1986 - Taylor & Francis
Sodium thiacetarsamide in solution is a mixture of p-arsenosobenzamide and thiacetarsamide as determined by two reverse phase liquid chromatographic (LC) procedures with the …
Number of citations: 3 www.tandfonline.com
W Tarello - Revue de Médecine Vétérinaire, 2001 - anapsid.org
… complete remission after a treatment with thiacetarsamide sodium, an arsenical drug, given … responsive to an arsenical drug, thiacetarsamide sodium (Caparsolate, Abbott Laboratories, …
Number of citations: 10 www.anapsid.org
W Tarello - Journal of Veterinary Medicine, Series B, 2001 - Wiley Online Library
… Following a diagnosis of CFIDS, a treatment with thiacetarsamide sodium was started as usual. From day 2 the bird showed increased reactivity and appetite with better motor co-…
Number of citations: 15 onlinelibrary.wiley.com
JE Dorrington - Journal of the South African Veterinary Association, 1963 - journals.co.za
FILAROIDES OSLERI: THE SUCCESS OF THIACETARSAMIDE SODIUM THERAPY JE DORRINGTON - Private Practitioner. 4 Kort Street, Bellvil … Since the report by Dietrichl on …
Number of citations: 3 journals.co.za
JD Hoskins, TN Hribernik, MT Kearney - The Cornell Veterinarian, 1985 - europepmc.org
Four hundred and sixteen dogs with naturally-occurring heartworm disease were evaluated for complications following thiacetarsamide sodium therapy. Of these, 109 dogs (26.2%) …
Number of citations: 5 europepmc.org
JR Frank, FB Nutter, AE Kyles… - Journal of Veterinary …, 1997 - Wiley Online Library
… dogs were treated with an adulticide; 3 dogs were treated with thiacetarsamide sodium and … severe thromboembolic complications after thiacetarsamide sodium therapy. The treatment …
Number of citations: 43 onlinelibrary.wiley.com
J Klotter - Townsend Letter for Doctors and Patients, 2001 - go.gale.com
… Instead, he treated the animals with an arsenical drug called thiacetarsamide sodium (Caparsolate). When he gave the animals 0.1 ml/kg/day intravenously for 2-3 days, the CFS …
Number of citations: 0 go.gale.com
CB Carrig - Journal of Small Animal Practice, 1971 - Wiley Online Library
… of the trivalent, organic arsenical, thiacetarsamide sodium for 2 days. A microfilaricide, … due to the thiacetarsamide sodium and that the dog had a specific hypersensitivity to this drug. …
Number of citations: 9 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.